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Introduction

Antibody-drug conjugates (ADCs) represent a rapidly evolving class of targeted cancer
therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby
minimizing systemic toxicity. Clezutoclax, a B-cell ymphoma-extra large (BCL-XL) inhibitor,
has emerged as a promising payload for ADCs. BCL-XL is a key anti-apoptotic protein
frequently overexpressed in various cancers, contributing to therapeutic resistance. By
targeting the delivery of a BCL-XL inhibitor using a tumor-specific antibody, Clezutoclax-based
ADCs aim to restore the natural process of apoptosis in cancer cells. This technical guide
provides an in-depth overview of the in vivo efficacy of Clezutoclax-based ADCs, with a focus
on the preclinical and clinical data available for Mirzotamab clezutoclax (ABBV-155), a first-in-
class ADC targeting B7-H3.

Mechanism of Action
Mirzotamab clezutoclax is an ADC composed of three key components:
¢ A humanized anti-B7-H3 monoclonal antibody: B7-H3 (CD276) is a transmembrane protein

that is overexpressed on a wide range of solid tumors and is associated with a poor
prognosis. Its limited expression on normal tissues makes it an attractive target for ADCs.
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e Clezutoclax (a BCL-XL inhibitor payload): This small molecule binds to and inhibits the pro-
survival protein BCL-XL, which sequesters pro-apoptotic proteins like BIM.

e Acleavable linker: This linker is designed to be stable in circulation and release the
Clezutoclax payload upon internalization into the target cancer cell.

The proposed mechanism of action for a Clezutoclax-based ADC such as Mirzotamab

clezutoclax is a multi-step process.
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Figure 1: Mechanism of Action of a Clezutoclax-based ADC.
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Upon administration, the ADC circulates in the bloodstream and binds to the B7-H3 receptor on
the surface of tumor cells. This binding triggers the internalization of the ADC-receptor complex
into the cell, where it is trafficked to the endosomes and lysosomes. Inside these acidic
compartments, the linker is cleaved, releasing the active Clezutoclax payload into the
cytoplasm. The released Clezutoclax then binds to BCL-XL, preventing it from sequestering
pro-apoptotic proteins like BIM. The freed BIM can then activate the mitochondrial apoptosis
pathway, leading to programmed cell death of the cancer cell.

Preclinical In Vivo Efficacy

A key preclinical study investigated the in vivo efficacy of Mirzotamab clezutoclax (ABBV-155)
in a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML). This study
highlights the potential of this ADC in a hematological malignancy setting.

Experimental Protocol: AML PDX Model

While the full detailed protocol from the specific study is not publicly available, a general
methodology for such an experiment can be outlined based on common practices in the field.
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Figure 2: General Experimental Workflow for an AML PDX Study.

e Cell Source: Primary AML cells were obtained from a patient with high B7-H3 expression.

e Animal Model: Immunocompromised mice (e.g., NSG mice) were used to allow for the
engraftment of human AML cells.

o Engraftment: A suspension of AML PDX cells was injected intravenously into the mice.

e Monitoring: Engraftment and tumor burden were monitored by flow cytometry for the
presence of human CD45+ (hCD45+) cells in the peripheral blood.

o Treatment Groups: Once the tumor burden reached a predetermined level, mice were
randomized into four treatment groups:

Vehicle control

[¢]

[e]

Mirzotamab clezutoclax (ABBV-155) monotherapy

o

Venetoclax (a BCL-2 inhibitor) monotherapy

Combination of Mirzotamab clezutoclax and Venetoclax

[¢]

» Dosing: The specific dosing regimen (dose and schedule) for each agent was administered
for a defined period.

» Efficacy Endpoints: The primary endpoints for efficacy were the reduction in tumor burden
(measured by %0hCD45+ cells in peripheral blood and spleen weight at the end of the study)
and overall survival.

Results

The preclinical study of Mirzotamab clezutoclax in the AML PDX model demonstrated
significant anti-leukemic activity, both as a single agent and in combination with Venetoclax.
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Average Circulatin
Treatment Group < 2 Average Spleen Weight (g)
hCD45% (Tumor Burden)

Vehicle 19.4% 0.448
ABBV-155 11.1% 0.600
Venetoclax 10.2% 0.660
Combination 0.9% 0.077

Table 1: In Vivo Efficacy of Mirzotamab Clezutoclax in an AML PDX Model

The combination of Mirzotamab clezutoclax and Venetoclax resulted in a synergistic effect,
leading to a profound reduction in tumor burden and a significant decrease in spleen weight
compared to either monotherapy or the vehicle control. This suggests that the dual targeting of
BCL-XL and BCL-2 may be a highly effective therapeutic strategy for AML. The study also
reported that the combination treatment prolonged the survival of the mice.

Clinical Efficacy: Phase | Trial (NCT03595059)

Mirzotamab clezutoclax has been evaluated in a Phase |, open-label, dose-escalation and
dose-expansion clinical trial (NCT03595059) in patients with relapsed or refractory solid
tumors. The study assessed the safety, pharmacokinetics, and preliminary efficacy of
Mirzotamab clezutoclax as a monotherapy and in combination with taxane chemotherapy.

Study Design
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Figure 3: Simplified Structure of the NCT03595059 Clinical Trial.

o Part 1 (Dose Escalation): This part of the study was designed to determine the maximum
tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of Mirzotamab
clezutoclax, both as a monotherapy and in combination with paclitaxel.

o Part 2 (Dose Expansion): In this phase, specific patient cohorts were enrolled to further
evaluate the efficacy of Mirzotamab clezutoclax at the RP2D:

o Monotherapy: Patients with relapsed/refractory small cell lung cancer (SCLC).
o Combination Therapy:

» Patients with non-small cell lung cancer (NSCLC) received Mirzotamab clezutoclax in

combination with docetaxel.
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» Patients with hormone receptor-positive, HER2-negative breast cancer received
Mirzotamab clezutoclax in combination with paclitaxel.

Preliminary Efficacy Results

The preliminary results from the dose-expansion phase of the study have shown anti-tumor
activity in heavily pretreated patient populations.

Overall Response Rate
Cohort Treatment

(ORR)

Mirzotamab clezutoclax

SCLC 0%
Monotherapy
Mirzotamab clezutoclax +

NSCLC 11%
Docetaxel
Mirzotamab clezutoclax +

Breast Cancer 18%

Paclitaxel

Table 2: Preliminary Efficacy of Mirzotamab Clezutoclax in a Phase | Trial

While the monotherapy activity in SCLC was limited, the combination of Mirzotamab
clezutoclax with taxanes demonstrated encouraging objective response rates in heavily
pretreated NSCLC and breast cancer patients. The safety profile was reported to be
manageable.

Conclusion and Future Directions

Clezutoclax-based ADCs, exemplified by Mirzotamab clezutoclax, represent a novel and
promising therapeutic strategy for a range of cancers. The targeted delivery of a BCL-XL
inhibitor has demonstrated significant in vivo efficacy in preclinical models, particularly in
combination with other apoptosis-inducing agents like Venetoclax. Early clinical data in solid
tumors also suggest that this approach has a manageable safety profile and can induce
objective responses in heavily pretreated patients, especially when combined with standard
chemotherapy.

Future research will likely focus on:
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« ldentifying predictive biomarkers to select patients who are most likely to respond to
Clezutoclax-based ADCs.

» Exploring novel combination strategies with other targeted therapies and immunotherapies.
o Expanding the clinical development of these ADCs into other B7-H3 expressing tumor types.

The continued investigation of Clezutoclax-based ADCs holds the potential to provide a new
and effective treatment option for patients with difficult-to-treat cancers.

 To cite this document: BenchChem. [In Vivo Efficacy of Clezutoclax-Based ADCs: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385596#in-vivo-efficacy-of-clezutoclax-based-
adcs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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